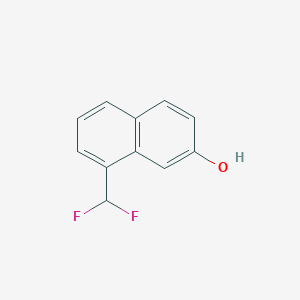

1-(Difluoromethyl)-7-naphthol

Descripción

1-(Difluoromethyl)-7-naphthol (C₁₁H₈F₂O) is a naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 1-position and a hydroxyl (-OH) group at the 7-position. The difluoromethyl substituent is notable for its electron-withdrawing and lipophilic properties, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Propiedades

Fórmula molecular |

C11H8F2O |

|---|---|

Peso molecular |

194.18 g/mol |

Nombre IUPAC |

8-(difluoromethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H8F2O/c12-11(13)9-3-1-2-7-4-5-8(14)6-10(7)9/h1-6,11,14H |

Clave InChI |

HTGOSGMVLZYAFX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C(C=C2)O)C(=C1)C(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-(Difluorometil)-7-naftol normalmente implica la introducción del grupo difluorometil en el anillo de naftaleno. Un método común es la reacción de sustitución nucleófila en la que un agente difluorometilante reacciona con un derivado de naftol. Por ejemplo, la reacción de 7-naftol con yoduro de difluorometil en presencia de una base como el carbonato de potasio puede producir 1-(Difluorometil)-7-naftol .

Métodos de producción industrial: La producción industrial de 1-(Difluorometil)-7-naftol puede implicar procesos de difluorometilación a gran escala utilizando reactivos y catalizadores especializados para garantizar un alto rendimiento y pureza. Se emplean técnicas como los reactores de flujo continuo y los métodos de purificación avanzados para optimizar el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: 1-(Difluorometil)-7-naftol experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o quinonas correspondientes.

Reducción: El grupo difluorometil se puede reducir a un grupo metil en condiciones específicas.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en las posiciones orto o para al grupo hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Catalizadores como paladio sobre carbón (Pd/C) en presencia de gas hidrógeno.

Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador ácido de Lewis.

Productos principales:

Oxidación: Formación de 1-(Difluorometil)-7-naftoquinona.

Reducción: Formación de 1-(Metil)-7-naftol.

Sustitución: Formación de derivados halogenados de 1-(Difluorometil)-7-naftol.

Aplicaciones Científicas De Investigación

1-(Difluorometil)-7-naftol tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Se investiga su potencial como bioisostero en el diseño de fármacos, reemplazando grupos hidroxilo para mejorar la estabilidad metabólica.

Medicina: Se exploran sus propiedades antifúngicas y antibacterianas.

Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de 1-(Difluorometil)-7-naftol implica su interacción con objetivos biológicos a través de enlaces de hidrógeno e interacciones hidrofóbicas. El grupo difluorometil aumenta la lipofilia del compuesto, lo que le permite penetrar las membranas celulares de manera más efectiva. Esta propiedad es particularmente útil en el diseño de fármacos, donde el compuesto puede actuar como un bioisostero para los grupos hidroxilo, mejorando el perfil farmacocinético de los agentes terapéuticos .

Compuestos similares:

- 1-(Trifluorometil)-7-naftol

- 1-(Metil)-7-naftol

- 1-(Clorometil)-7-naftol

Comparación: 1-(Difluorometil)-7-naftol es único debido a la presencia del grupo difluorometil, que proporciona un equilibrio entre la lipofilia y la capacidad de formar enlaces de hidrógeno. Esto lo convierte en un compuesto versátil en diversas aplicaciones en comparación con sus análogos trifluorometil y clorometil, que pueden exhibir diferentes perfiles de reactividad y actividad biológica .

Comparación Con Compuestos Similares

Structural Differences :

- Substituent : Acetamido (-NHCOCH₃) at position 1 vs. difluoromethyl (-CF₂H).

- Electronic Effects : The acetamido group is polar and capable of hydrogen bonding, whereas the difluoromethyl group is electron-withdrawing and lipophilic.

Key Properties :

- Solubility : The acetamido group increases polarity, likely enhancing water solubility compared to the difluoromethyl analog.

- Acidity: The hydroxyl group in 1-acetamino-7-naphthol may have a higher pKa (less acidic) due to the electron-donating acetamido group, contrasting with the electron-withdrawing -CF₂H in 1-(difluoromethyl)-7-naphthol, which lowers the pKa of the hydroxyl .

- Applications : Used in synthetic intermediates; safety data indicate handling hazards (e.g., eye irritation) .

1-Amino-7-naphthol (C₁₀H₉NO; CAS 118-46-7)

Structural Differences :

- Substituent: Amino (-NH₂) at position 1 vs. -CF₂H.

Key Properties :

- Basicity: The amino group is strongly basic, enabling participation in acid-base reactions and hydrogen bonding, unlike the non-basic -CF₂H.

- Acidity: The hydroxyl group is more acidic than in 1-acetamino-7-naphthol but less so than in the difluoromethyl analog due to competing electronic effects .

- Applications: Potential use in dyes or pharmaceuticals, leveraging its aromatic amine properties .

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (C₁₀H₆K₂O₇S₂; CAS 842-18-2)

Structural Differences :

- Substituents : Two sulphonate (-SO₃⁻) groups at positions 1 and 3, with a hydroxyl at position 7.

Key Properties :

- Solubility : The sulphonate groups confer high water solubility, making this compound suitable for industrial applications (e.g., surfactants or dyes).

- Acidity : The hydroxyl group is highly acidic due to electron-withdrawing sulphonate groups, surpassing the acidity of the difluoromethyl analog .

General Fluorinated Analogs

Fluorine Impact :

- Lipophilicity : The -CF₂H group increases lipophilicity compared to -OH or -NH₂, enhancing blood-brain barrier penetration and bioavailability .

- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life in vivo .

Data Table: Comparative Properties of Naphthol Derivatives

Research Findings and Implications

- Electronic Effects : The -CF₂H group in 1-(difluoromethyl)-7-naphthol withdraws electron density, increasing the acidity of the hydroxyl group and altering reactivity in electrophilic substitution reactions .

- Biological Performance : Fluorinated analogs often exhibit enhanced target binding due to fluorine’s stereoelectronic effects, as seen in FDA-approved drugs .

Actividad Biológica

1-(Difluoromethyl)-7-naphthol is a compound that has garnered attention due to its unique structural characteristics and potential biological applications. The difluoromethyl group enhances the compound's lipophilicity, which can significantly influence its biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and findings.

Chemical Structure and Properties

1-(Difluoromethyl)-7-naphthol features a naphthalene ring substituted with a difluoromethyl group at the 1-position. This modification alters its chemical reactivity and biological profile compared to other naphthol derivatives. The molecular formula for this compound is C₁₁H₈F₂O, and it is recognized for its potential applications in medicinal chemistry, materials science, and biochemistry.

The biological activity of 1-(difluoromethyl)-7-naphthol can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The difluoromethyl group may enhance the compound's ability to form hydrogen bonds with enzymes, potentially leading to inhibition or modulation of enzymatic activity.

- Receptor Interaction : Similar compounds have shown affinity for various receptors, which could suggest that 1-(difluoromethyl)-7-naphthol might act as a ligand in receptor-mediated pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(difluoromethyl)-7-naphthol, it is essential to compare it with other fluorinated naphthols:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Trifluoromethyl)-2-naphthol | Trifluoromethyl structure | Enhanced antibacterial activity due to increased lipophilicity |

| 2-(Difluoromethyl)-1-naphthol | Difluoromethyl isomer structure | Similar properties but different receptor interactions due to positional isomerism |

| 1-(Difluoromethyl)-6-naphthol | 6-position structure | Explored for enzyme inhibition; shows promising results in biochemical studies |

Case Studies and Research Findings

Recent research highlights the importance of fluorinated compounds in drug development. For instance:

- A study demonstrated that the introduction of a difluoromethyl group can significantly improve the metabolic stability and bioavailability of naphthol derivatives .

- Another investigation into fluorinated compounds indicated that they often display enhanced permeability and absorption characteristics compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.